3-Amino-4-ethylbenzene-1-sulfonylfluoride
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Overview
Description
3-Amino-4-ethylbenzene-1-sulfonylfluoride is a chemical compound with the molecular formula C8H10FNO2S. It is known for its unique properties and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, an ethyl group, and a sulfonyl fluoride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-ethylbenzene-1-sulfonylfluoride typically involves the reaction of 4-ethylbenzenesulfonyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents under mild reaction conditions. This method is advantageous due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-ethylbenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or other reduced forms.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-Amino-4-ethylbenzene-1-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to react with specific amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-ethylbenzene-1-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is highly selective and can be used to study the function of specific proteins and enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonyl fluoride: Similar structure but lacks the ethyl group.
2-Aminoethylbenzenesulfonyl fluoride: Contains an aminoethyl group instead of an amino and ethyl group.
Benzenesulfonyl fluoride: Lacks both the amino and ethyl groups.
Uniqueness
3-Amino-4-ethylbenzene-1-sulfonylfluoride is unique due to the presence of both an amino group and an ethyl group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H10FNO2S |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-amino-4-ethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H10FNO2S/c1-2-6-3-4-7(5-8(6)10)13(9,11)12/h3-5H,2,10H2,1H3 |
InChI Key |
ZCAYAXYCYDTBRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)F)N |
Origin of Product |
United States |
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